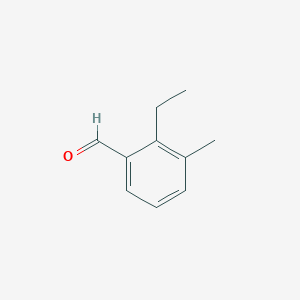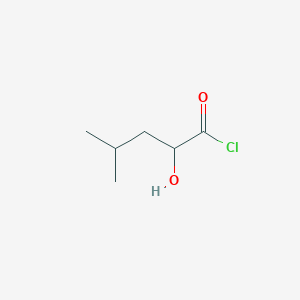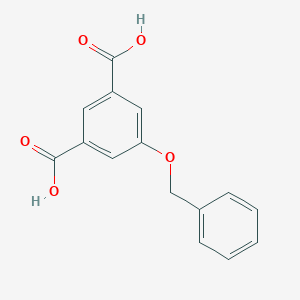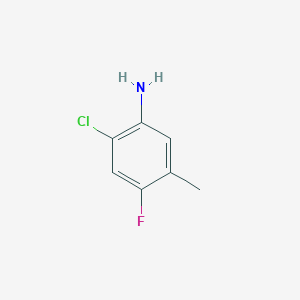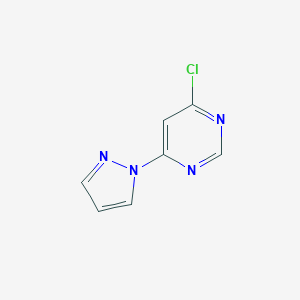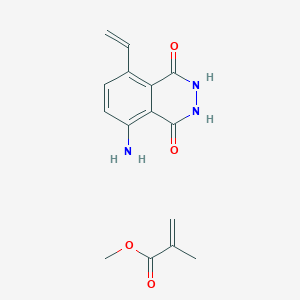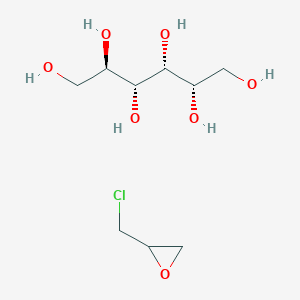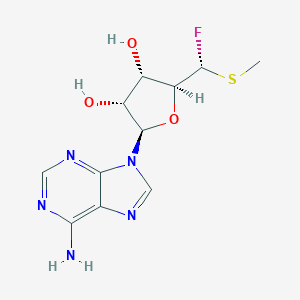
5'-Deoxy-5'-fluoro-5'-(methylthio)adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5'-Deoxy-5'-fluoro-5'-(methylthio)adenosine (5'-DFMA) is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a modified form of adenosine, a naturally occurring nucleoside that plays a crucial role in various biochemical processes in the human body.
Wissenschaftliche Forschungsanwendungen
5'-DFMA has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that 5'-DFMA has anticancer properties and can inhibit the growth and proliferation of cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
In addition to cancer research, 5'-DFMA has also been studied for its potential applications in cardiovascular disease, inflammation, and neurodegenerative disorders. Studies have shown that this compound can modulate various signaling pathways that are involved in these diseases, making it a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of 5'-DFMA involves the modulation of various signaling pathways that are involved in cellular processes such as cell growth, proliferation, and apoptosis. Studies have shown that this compound can activate the adenosine receptor A3, which plays a crucial role in regulating these processes. It has also been shown to inhibit the activity of enzymes such as ribonucleotide reductase and thymidylate synthase, which are involved in DNA synthesis and repair.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5'-DFMA are diverse and depend on the specific cellular processes that are being modulated. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. It has also been shown to have anti-inflammatory effects and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5'-DFMA in lab experiments is its specificity for the adenosine receptor A3. This allows researchers to selectively target this receptor and study its effects on cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the specific experimental conditions. It is important for researchers to carefully evaluate the toxicity of this compound before using it in experiments.
Zukünftige Richtungen
There are several future directions for research on 5'-DFMA. One area of interest is the development of more potent and specific analogs of this compound for use in cancer therapy. Another area of interest is the study of the effects of this compound on the immune system, which could have potential applications in the treatment of autoimmune diseases. Additionally, the potential use of 5'-DFMA as a diagnostic tool for cancer and other diseases is an area of active research.
Synthesemethoden
The synthesis of 5'-DFMA involves the modification of adenosine through the addition of a fluorine atom and a methylthio group to the 5' carbon position of the ribose ring. This modification is achieved through a series of chemical reactions that involve the use of various reagents and catalysts. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.
Eigenschaften
CAS-Nummer |
119771-21-0 |
|---|---|
Produktname |
5'-Deoxy-5'-fluoro-5'-(methylthio)adenosine |
Molekularformel |
C11H14FN5O3S |
Molekulargewicht |
315.33 g/mol |
IUPAC-Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[(R)-fluoro(methylsulfanyl)methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H14FN5O3S/c1-21-8(12)7-5(18)6(19)11(20-7)17-3-16-4-9(13)14-2-15-10(4)17/h2-3,5-8,11,18-19H,1H3,(H2,13,14,15)/t5-,6+,7-,8+,11+/m0/s1 |
InChI-Schlüssel |
BTYPROBTLQKCNI-YUECIMINSA-N |
Isomerische SMILES |
CS[C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)F |
SMILES |
CSC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)F |
Kanonische SMILES |
CSC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)F |
Synonyme |
5'-deoxy-5'-fluoro-5'-(methylthio)adenosine 5'-deoxy-5'-fluoro-5'-(methylthio)adenosine, (5S)-isomer 5'-DFMA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



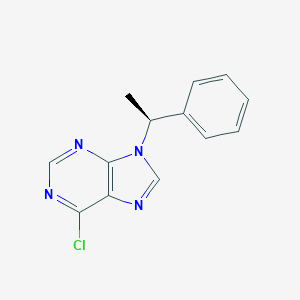
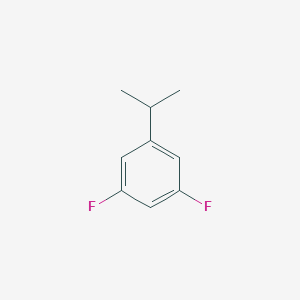
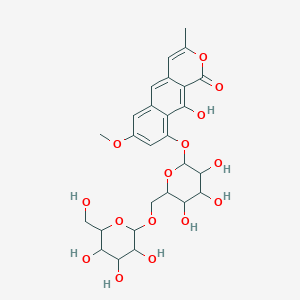
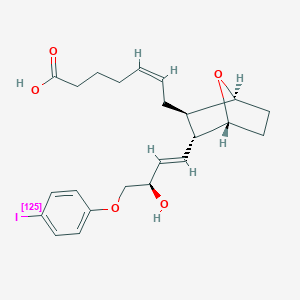
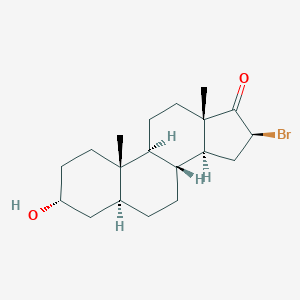
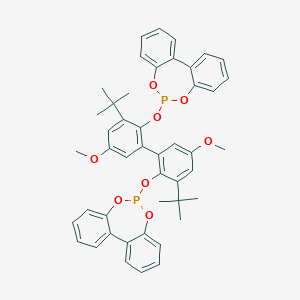
![3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde](/img/structure/B38641.png)
